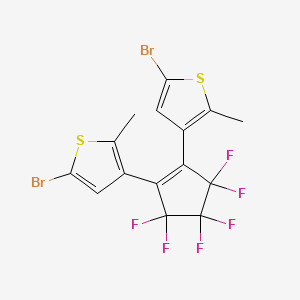

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene)

Description

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene): is a photochromic compound that belongs to the class of diarylethenes. These compounds are known for their ability to undergo reversible photoisomerization, making them valuable in various applications such as optical data storage, molecular switches, and sensors .

Properties

Molecular Formula |

C15H8Br2F6S2 |

|---|---|

Molecular Weight |

526.2 g/mol |

IUPAC Name |

5-bromo-3-[2-(5-bromo-2-methylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2-methylthiophene |

InChI |

InChI=1S/C15H8Br2F6S2/c1-5-7(3-9(16)24-5)11-12(8-4-10(17)25-6(8)2)14(20,21)15(22,23)13(11,18)19/h3-4H,1-2H3 |

InChI Key |

BBIYQGBVPMZXRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)Br)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) typically involves the following steps:

Bromination of 2-methylthiophene: 2-Methylthiophene is treated with liquid bromine at 0°C to form 3,5-dibromo-2-methylthiophene.

Formation of Boronate Ester: The dibromo compound is then reacted with tributyl borate at -78°C to yield 2-methyl-3-bromo-5-boronate thiophene.

Coupling Reaction: The boronate ester is coupled with 3,4-difluorobromobenzene to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.

Final Cyclization: The final step involves the reaction of the intermediate with hexafluorocyclopentene to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) undergoes various chemical reactions, including:

Photoisomerization: This compound exhibits reversible photoisomerization, where exposure to light induces a structural change between open and closed forms.

Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Photoisomerization: Light (UV or visible) is used to induce the isomerization process.

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.

Substitution: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products:

Photoisomerization: The major products are the open and closed isomers of the compound.

Oxidation: The oxidation products include mono- and bis-N-oxides.

Substitution: The major products are the coupled diarylethene derivatives.

Scientific Research Applications

Chemistry: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is widely used in the field of photochromic materials. Its ability to undergo reversible photoisomerization makes it valuable for optical data storage and molecular switches .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the development of optoelectronic devices, including sensors and displays .

Mechanism of Action

The mechanism of action of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) primarily involves photoisomerization. Upon exposure to light, the compound undergoes a structural change from an open to a closed form, or vice versa. This process involves the breaking and forming of carbon-carbon bonds within the cyclopentene ring . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound’s structure.

Comparison with Similar Compounds

- 1,2-Bis(2-methyl-3-thienyl)hexafluorocyclopentene

- 1,2-Bis(5-formyl-2-methyl-3-thienyl)hexafluorocyclopentene

- 1,2-Bis(2,5-dimethyl-3-thienyl)hexafluorocyclopentene

Comparison: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is unique due to the presence of bromine atoms, which can influence its reactivity and photochromic properties. Compared to its analogs, this compound may exhibit different absorption spectra and photoisomerization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.